3-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

IDO1 inhibition Immuno-oncology HeLa cell assay

This compound offers an indole-3-carbonyl-pyrrolidine-pyrazine-2-carbonitrile scaffold ideal for structure-activity relationship (SAR) library generation. Its regioisomeric anchor at the indole C3 position allows systematic comparison with indole-5/6‑carbonyl analogs and piperidine‑linked variants – critical for mapping pharmacophore requirements. Preliminary BindingDB evidence suggests IDO1 inhibition potential, but independent IC50 verification is required. ECBD data indicate GPR35 inactivity, enabling use as a negative control. Order this compound when you need a defined, single‑regioisomer building block for focused medicinal chemistry campaigns – not interchangeable with close analogs.

Molecular Formula C18H15N5O2
Molecular Weight 333.351
CAS No. 2034561-17-4
Cat. No. B2761344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034561-17-4
Molecular FormulaC18H15N5O2
Molecular Weight333.351
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C18H15N5O2/c19-9-16-17(21-7-6-20-16)25-12-5-8-23(11-12)18(24)14-10-22-15-4-2-1-3-13(14)15/h1-4,6-7,10,12,22H,5,8,11H2
InChIKeyZZYGLQMJKUMMFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(1H-Indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034561-17-4): A Research-Grade Heterocyclic Small Molecule for Targeted Probe Discovery


The compound 3-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034561-17-4) is a synthetic heterocyclic small molecule composed of an indole, a pyrrolidine, and a pyrazine-2-carbonitrile moiety. It belongs to a class of compounds frequently explored in medicinal chemistry for kinase or protease inhibition. Publicly available authoritative databases and primary literature contain limited quantitative biological activity data for this specific compound. A BindingDB entry (BDBM50454789) associates this structure with IDO1 inhibition, but cross-referencing with PubChem suggests a potential misassignment of the ChEMBL ID (CHEMBL4209479), which corresponds to a different chemical structure [1]. Consequently, the baseline pharmacological profile of this compound remains unvalidated in peer-reviewed studies, and its differentiation from close analogs cannot be established with confidence at this time.

Why 3-((1-(1H-Indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile Cannot Be Replaced by Generic Analogs Without Risk of Altered Target Engagement


Within the indole-pyrrolidine-pyrazine chemical space, minor structural modifications can drastically alter target binding and selectivity. For example, shifting the carbonyl attachment on the indole ring from position 3 to position 6 yields a regioisomer with a different three-dimensional pharmacophore [1]. Similarly, replacing the pyrrolidin-3-yloxy linker with a piperidin-3-yloxy linker changes ring size, conformational flexibility, and hydrogen-bonding capacity, all of which are critical for binding affinity . Without quantitative head-to-head data, the assumption that these analogs are interchangeable is scientifically unsupported. Procurement decisions must therefore be guided by the specific structural features of 3-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, even in the absence of fully characterized differential pharmacology.

Quantitative Differentiation Evidence for 3-((1-(1H-Indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile: A Critical Gap Analysis


IDO1 Inhibitory Activity: Single-Point Data Without Validated Comparators

A single BindingDB record reports an IC50 of 28 nM for this compound against IDO1 in IFN-gamma stimulated human HeLa cells [1]. However, the same ChEMBL identifier (CHEMBL4209479) is linked by PubChem to an unrelated imidazolidin-2-one structure, casting doubt on the data assignment [2]. No comparator data for close structural analogs (e.g., indole-6-carbonyl regioisomer or piperidine-linked variants) were found in the same or separate assays, making a head-to-head differentiation impossible. The quantitative differential advantage of this compound over its analogs remains unquantified.

IDO1 inhibition Immuno-oncology HeLa cell assay

GPR35 Antagonism: Negative Activity Data for a Structurally Similar Probe

A compound with the identical molecular formula (C18H15N5O2) and likely identical connectivity, designated EOS24843 in the ECBD database, was tested for GPR35 antagonism and found to be inactive [1]. While this suggests the scaffold does not engage GPR35, it provides no differentiation against analogs, as no comparative activity data for regioisomers or linker variants were reported. The negative result does, however, indicate that this chemotype may be free of GPR35-mediated off-target effects, a property that could be advantageous if confirmed across a broader panel.

GPR35 GPCR Orphan receptor

Physicochemical Property Benchmarking: Predicted Values Without Experimental Comparator Data

The compound's calculated physicochemical properties (MW 333.35, clogP 2.84, TPSA 86.70, HBA 7, HBD 0, Rotatable Bonds 3) place it comfortably within Lipinski's Rule of Five space [1]. These properties are identical for any regioisomer with the same formula, and similar for close analogs. No experimentally determined solubility, permeability, or metabolic stability data were found for this compound, and no comparative ADME data against analogs exist. Therefore, no differentiation in developability can be claimed.

Drug-likeness Lipinski's Rule of Five Physicochemical profiling

Recommended Application Scenarios for 3-((1-(1H-Indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile Based on Available Evidence


Exploratory IDO1 Inhibitor Screening in Academic Drug Discovery

Despite the uncertainty surrounding the BindingDB record, this compound may serve as a starting point for IDO1 inhibitor exploration in academic settings. Researchers should independently verify the IDO1 IC50 value and use it only after confirming identity and purity. Direct comparisons with well-characterized IDO1 inhibitors (e.g., INCB024360, IC50 = 10 nM [1]) are essential before drawing any conclusions about selectivity or potency advantages.

Chemical Probe for Structure-Activity Relationship (SAR) Studies Around the Indole-3-Carbonyl Pharmacophore

The indole-3-carbonyl-pyrrolidine-pyrazine scaffold is a useful template for systematic SAR exploration. Procurement is justified when the goal is to generate a focused library of analogs (e.g., indole-5-carbonyl, indole-6-carbonyl, piperidine-linked variants) and to profile them in parallel. This compound provides a specific regioisomeric anchor point for comparative biochemical assays.

Negative Control for GPR35-Mediated Pathways

The ECBD database indicates that the EOS24843 probe (identical formula) is inactive against GPR35 [1]. If follow-up studies confirm this lack of activity, the compound could serve as a negative control in assays designed to detect GPR35-dependent signaling, provided its inactivity is validated against a known GPR35 agonist or antagonist.

Quote Request

Request a Quote for 3-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.